2-Methoxyethylamine Hydroiodide
Description
General Principles of Amine Salt Formation and Stabilization
Amines are organic compounds that act as Brønsted-Lowry bases, a characteristic conferred by the lone pair of electrons on the nitrogen atom. chemrevise.org This electron pair is readily available to form a dative covalent bond by accepting a proton (H+). chemrevise.org When an amine reacts with an acid, such as a hydrohalic acid (like hydrochloric acid or hydroiodic acid), an ammonium (B1175870) salt is formed. chemrevise.org This reaction is a classic acid-base neutralization.
The resulting salt consists of a positively charged ammonium cation and a negatively charged halide anion. The stability of the salt is primarily due to the strong electrostatic attraction between these oppositely charged ions. This ionic nature imparts several key properties that are advantageous in a laboratory setting. Compared to their "free base" counterparts, amine salts are generally more thermally stable, less volatile, and exhibit reduced odors. libretexts.org Furthermore, the conversion of an amine into its salt form often significantly increases its solubility in water, a property that can be crucial for various applications, including purification by extraction or for use in aqueous reaction media. libretexts.org
The basicity of an amine, and thus the stability of the salt it forms, is influenced by its structure. Aliphatic primary amines, for instance, are typically stronger bases than ammonia (B1221849) because the alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more apt to accept a proton. chemrevise.org
Overview of Methoxyethylamine Derivatives in Synthetic Chemistry
2-Methoxyethylamine (B85606) is a bifunctional organic molecule, containing both an amine and an ether group. sigmaaldrich.com This colorless liquid serves as a valuable building block and intermediate in organic synthesis. guidechem.com The presence of the nucleophilic amino group allows it to readily participate in a variety of chemical transformations. guidechem.com
In synthetic chemistry, 2-methoxyethylamine is utilized as a reactant for several key processes. It is employed in substitution reactions with activated derivatives of nucleosides and reacts with carboxylic acids to form amides. sigmaaldrich.comsigmaaldrich.com It also participates in aza-Michael additions for the chemical modification of polymers. sigmaaldrich.comsigmaaldrich.com Due to its reactivity, it is widely used as an intermediate in the production of fine chemicals, including pharmaceuticals, dyes, and pesticides. guidechem.com Research has indicated that compounds incorporating the 2-methoxyethylamine structure have been investigated for potential biological activities, such as modulating potassium ion channels and acting as telomerase inhibitors. guidechem.com
2-Methoxyethylamine Hydroiodide (CAS No: 2059082-61-8) is the salt resulting from the reaction of 2-methoxyethylamine with hydroiodic acid. labproinc.commyskinrecipes.com This conversion transforms the liquid amine into a white to light yellow solid, which can offer advantages in handling, storage, and specific reaction conditions where a solid, less volatile form of the amine is preferred. labproinc.comtcichemicals.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2059082-61-8 labproinc.commyskinrecipes.com |
| Molecular Formula | C₃H₉NO·HI myskinrecipes.com |
| Molecular Weight | 203.02 g/mol labproinc.commyskinrecipes.com |
| Physical State | Solid labproinc.com |
| Appearance | White to light yellow powder or crystal labproinc.comtcichemicals.com |
| Purity | ≥98.0% labproinc.comtcichemicals.com |
| Special Conditions | Hygroscopic, Light Sensitive labproinc.com |
Structure
3D Structure of Parent
Properties
CAS No. |
2059082-61-8 |
|---|---|
Molecular Formula |
C3H10INO |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2-methoxyethanamine;hydroiodide |
InChI |
InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H |
InChI Key |
SCDXFIYEBSXILC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN.I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 2 Methoxyethylamine and Its Hydroiodide
Synthesis of 2-Methoxyethylamine (B85606) Precursors
The preparation of 2-methoxyethylamine can be achieved through several synthetic routes, each with its own set of advantages and reaction conditions. These methods often involve the transformation of readily available starting materials into the desired amine.
Reductive Amination Routes and Optimization
Reductive amination is a prominent method for synthesizing amines, including 2-methoxyethylamine. wikipedia.orgmdma.ch This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine intermediate, which is then reduced to the final amine. wikipedia.orgyoutube.com
In the context of 2-methoxyethylamine synthesis, a common precursor is methoxyacetaldehyde. The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of methoxyacetaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. wikipedia.orgmdma.ch The imine is then reduced to 2-methoxyethylamine using a suitable reducing agent.
Several reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) being common choices. commonorganicchemistry.comacsgcipr.org The choice of reducing agent can be critical for the reaction's success and selectivity. For instance, sodium cyanoborohydride is often preferred for one-pot reductive aminations because it is less reactive towards carbonyl groups compared to imines, allowing for the in-situ formation and reduction of the imine. youtube.comcommonorganicchemistry.com
Optimization of reductive amination reactions often involves adjusting the pH, temperature, and stoichiometry of the reactants. youtube.com Slightly acidic conditions (around pH 5) are often beneficial for the formation of the imine intermediate. youtube.com The use of a large excess of the aminating agent, such as ammonia (B1221849), can help to minimize the formation of secondary amine byproducts. mdma.ch
A notable industrial approach involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether with ammonia. google.com This method utilizes a supported metal catalyst, such as a mixture of copper, nickel, and cobalt on an alumina (B75360) support, and is carried out under hydrogen pressure. google.com This process can achieve high conversion rates of the starting material (over 80%) and good selectivity for 2-methoxyethylamine (over 75%). google.com
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Common Solvents |
| Sodium borohydride (NaBH₄) | Can reduce aldehydes and ketones; typically added after imine formation. commonorganicchemistry.com | Methanol (B129727), Ethanol commonorganicchemistry.com |
| Sodium cyanoborohydride (NaCNBH₃) | Less reactive towards carbonyls, suitable for one-pot reactions. youtube.comcommonorganicchemistry.com | Methanol commonorganicchemistry.com |
| Sodium triacetoxyborohydride (NaHB(OAc)₃) | Mild and selective; sensitive to water. organic-chemistry.org | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) commonorganicchemistry.com |
Nucleophilic Substitution Approaches and Reaction Conditions
Nucleophilic substitution reactions provide an alternative pathway to 2-methoxyethylamine precursors. ucsb.edugacariyalur.ac.in These reactions involve the displacement of a leaving group by a nucleophile. ucsb.edu
One common strategy involves the reaction of a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide, with an amine source like ammonia. chemicalbook.com The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it. gacariyalur.ac.in This reaction typically proceeds via an S_N2 mechanism, especially with primary halides. ucsb.edu
The reaction conditions for nucleophilic substitution can significantly influence the outcome. The reaction is often carried out in a solvent and may require heating to proceed at a reasonable rate. fishersci.co.uk A challenge with using ammonia as the nucleophile is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To mitigate this, a large excess of ammonia is often used. libretexts.org
An alternative to ammonia is the use of the phthalimide (B116566) anion in a process known as the Gabriel synthesis. libretexts.org The phthalimide anion acts as a nucleophile, attacking the alkyl halide. The resulting N-alkylated phthalimide can then be hydrolyzed to release the primary amine. libretexts.org This method effectively prevents over-alkylation.
Another approach involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia in an autoclave at elevated temperature and pressure. chemicalbook.com For instance, reacting these compounds at 130°C and 1.5 MPa for 6 hours can yield crude 2-(2-methoxyethoxy)ethylamine. chemicalbook.com
Multi-Step Synthetic Strategies from Readily Available Feedstocks
More complex, multi-step synthetic strategies can also be employed to produce 2-methoxyethylamine, often starting from inexpensive and readily available materials. google.comgoogle.com
One such strategy begins with ethanolamine, a readily available feedstock. google.com Ethanolamine can be reacted with benzaldehyde (B42025) through azeotropic dehydration to form a benzylidene imine intermediate. guidechem.comgoogle.com This imine serves to protect the amine functionality while allowing for the methylation of the hydroxyl group.
This method, while involving multiple steps, offers the advantage of using cheap starting materials and provides a high-purity product. guidechem.comgoogle.com
While 2-methoxyethylamine itself is not chiral, the principles of stereoselective synthesis are highly relevant when considering the synthesis of its chiral analogs, which may be of interest in pharmaceutical applications. Stereoselective reactions aim to produce a specific stereoisomer of a molecule.
In analogous systems, stereoselectivity can be achieved through various methods. For instance, in the synthesis of chiral amines, asymmetric reductive amination can be employed. This involves using a chiral catalyst or a chiral auxiliary to direct the reduction of the imine intermediate, leading to the preferential formation of one enantiomer. wikipedia.org
Another approach involves the use of enzymes, such as ketoreductases (KREDs), which can exhibit high stereoselectivity in the reduction of ketones to chiral alcohols, which can then be converted to amines. nih.gov The stereoselective synthesis of substituted azetidines, for example, has been achieved through an imino-aldol reaction followed by cyclization, demonstrating the potential for creating specific stereoisomers in related nitrogen-containing heterocycles. rsc.org
Formation and Refinement of 2-Methoxyethylamine Hydrohalide Salts
Once 2-methoxyethylamine is synthesized, it is often converted into a hydrohalide salt, such as the hydroiodide, for purification, storage, and ease of handling. youtube.com Amine salts are typically crystalline solids, which are easier to purify by recrystallization than the often-liquid free amines. youtube.com
The formation of an amine hydrohalide salt is an acid-base reaction. The basic amine reacts with a hydrohalic acid, such as hydroiodic acid (HI), in a suitable solvent. youtube.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the acid, forming an ammonium salt. youtube.comualberta.ca
The general reaction is as follows: CH₃OCH₂CH₂NH₂ + HI → [CH₃OCH₂CH₂NH₃]⁺I⁻
The choice of solvent is important for the crystallization of the salt. A solvent in which the salt has low solubility is typically used to induce precipitation. The equilibrium constants for the formation of trilaurylammonium salts, for instance, have been shown to increase from hydrochloric to hydroiodic acid. pitt.edu
An alternative method for preparing hydrohalide salts involves the in-situ generation of the hydrohalic acid. googleapis.com This can be achieved by reacting a trialkylsilyl halide, such as trimethylsilyl (B98337) iodide, with a protic solvent like an alcohol in the presence of the amine. googleapis.com This method allows for precise stoichiometric control over the acid generation, which can be advantageous. googleapis.com
Purification of the hydroiodide salt is typically achieved through recrystallization. This involves dissolving the crude salt in a hot solvent and then allowing it to cool slowly, causing the pure salt to crystallize out while impurities remain in the solution. The purity of the final product can be assessed using various analytical techniques, such as melting point determination and spectroscopy.
Protonation Mechanisms and Salt Stabilization
The basicity of 2-methoxyethylamine arises from the lone pair of electrons on the nitrogen atom, making it susceptible to protonation by acids. In the presence of a hydrohalic acid, such as hydroiodic acid (HI), the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H+) to form the corresponding ammonium salt, 2-methoxyethylammonium iodide.
The stability of this salt is influenced by several factors. The ionic bond between the positively charged ammonium cation and the negatively charged iodide anion is a primary stabilizing force. Furthermore, the polarity of the solvent plays a crucial role. In polar solvents, the ions are effectively solvated, which helps to stabilize the charged species and keep them in solution. The formation of crystalline solids, as is the case with many amine hydrohalides, provides additional stabilization through the lattice energy of the crystal structure. google.com
Specific Synthesis of 2-Methoxyethylamine Hydroiodide and Related Hydrohalides
The synthesis of this compound and other amine hydrohalides can be achieved through several established methods. A common and straightforward approach involves the direct reaction of the free amine, 2-methoxyethylamine, with hydroiodic acid. This acid-base reaction is typically carried out in a suitable solvent.
One general method for preparing amine hydrohalides involves reacting the amine with a hydrogen halide in either an aqueous or non-aqueous solvent. For instance, passing gaseous hydrogen chloride through an ether solution of an amine can yield the corresponding hydrochloride salt. google.com Similarly, reacting an amine with hydroiodic acid in a solvent like water or a lower alcohol, followed by removal of the solvent, would yield this compound.
Another synthetic route to primary amines, which can then be converted to their hydrohalide salts, is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrolysis to release the primary amine. masterorganicchemistry.comlibretexts.org While not a direct synthesis of the hydroiodide, this method can be used to produce the parent amine which is then readily converted to the salt.
A preparation of N-methyl-2-methoxyethylamine, a related secondary amine, has been described, which involves the formation of the hydriodide salt as an intermediate. orgsyn.org This suggests that the formation of the hydroiodide salt is a standard step in the purification and isolation of such amines.
Crystallization and Purification Techniques for Amine Hydroiodides
The purification of amine hydrohalides often relies on crystallization. The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound at a higher temperature but allow it to crystallize out upon cooling. For polar compounds like amine salts, polar solvents are generally used. Sometimes, a mixture of solvents with different polarities is employed to achieve the desired solubility profile.
For amines in general, purification can be challenging due to their basic nature and potential for interaction with silica (B1680970) gel in standard chromatography. scienceforums.netbiotage.combiotage.com However, for their salt forms, such as hydroiodides, crystallization is a more common and effective purification method. The process typically involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing it to cool slowly. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried.
Techniques for purifying amines that can be adapted for their salts include:
Recrystallization from a suitable solvent or solvent mixture. For basic compounds like amines, organic acids such as acetic acid or trifluoroacetic acid, sometimes mixed with other solvents, can be used for recrystallization. researchgate.net
Acid-base workup. This involves converting the amine to its salt to extract it into an aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then regenerating the free amine by adding a base. The purified amine can then be converted back to the desired hydroiodide salt. scienceforums.net
Chromatography on modified stationary phases. For the free amines, chromatography on amine-functionalized silica can be effective. biotage.com While less common for the salts themselves, purification of the parent amine prior to salt formation is a crucial step.
A specific method for purifying 2-methoxyethylamine involves azeotropic distillation with benzene (B151609) or methylene (B1212753) chloride to remove water, followed by distillation from zinc dust. chemicalbook.com This purified amine can then be used to form a high-purity hydroiodide salt. The stability of amine hydrohalide salts can sometimes be an issue, with some salts being prone to disproportionation depending on the solvent used. nih.gov
Reactivity of 2-Methoxyethylamine in Advanced Organic Synthesis
2-Methoxyethylamine is a versatile reagent in organic synthesis, primarily due to the nucleophilic nature of its primary amine group. pressbooks.pubfiveable.megoogle.comsigmaaldrich.com This reactivity allows it to participate in a variety of bond-forming reactions, making it a valuable building block for more complex molecules.
Nucleophilic Reactivity in Carbon-Heteroatom Bond Formations
The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine makes it a potent nucleophile. This enables it to attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. This fundamental reactivity is harnessed in several important synthetic transformations.
Amide Bond Formation Mechanisms and Scope
Amide bonds are a cornerstone of many biologically and pharmaceutically important molecules. 2-Methoxyethylamine can readily form amides by reacting with carboxylic acids or their derivatives, such as acid chlorides, anhydrides, or esters. sigmaaldrich.com
The reaction with a carboxylic acid typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack of the 2-methoxyethylamine on the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide bond.
Alternatively, the more reactive acid chlorides react directly with 2-methoxyethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The reaction is a straightforward nucleophilic acyl substitution.
The scope of this reaction is broad, allowing for the synthesis of a wide variety of N-(2-methoxyethyl) amides.
Carbamate (B1207046) and Carbonate Linkage Formation Protocols
Similar to amide bond formation, 2-methoxyethylamine can react with chloroformates or isocyanates to form carbamates. In the reaction with a chloroformate, the amine attacks the electrophilic carbonyl carbon, displacing the chloride ion to form the carbamate.
When reacting with an isocyanate, the nucleophilic nitrogen of 2-methoxyethylamine adds to the electrophilic carbon of the isocyanate group, forming a carbamate linkage in a single step.
Carbonate linkages can be formed by reacting 2-methoxyethylamine with a suitable carbonate precursor, such as a cyclic carbonate or a dialkyl carbonate, often under catalytic conditions.
These reactions are essential for the synthesis of various compounds, including polymers and biologically active molecules where the carbamate or carbonate group serves as a key functional moiety.
Role in Condensation Reactions
As a primary amine, 2-methoxyethylamine is a key participant in condensation reactions, where it reacts with carbonyl compounds like aldehydes and ketones to form new carbon-nitrogen double bonds (imines). louisville.edu This reactivity is fundamental to the synthesis of various derivatives, including Schiff bases and thiosemicarbazones, which are pivotal in coordination chemistry and medicinal applications.
Schiff bases, or imines, are compounds containing a C=N double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of ligand synthesis, as the resulting imine nitrogen and other nearby donor atoms can coordinate with metal ions to form stable metal complexes. sigmaaldrich.comscientificlabs.ie
2-Methoxyethylamine serves as an excellent building block for Schiff base ligands due to its primary amine, which readily condenses with carbonyl groups. The ether oxygen atom within its structure can also participate in metal coordination, allowing it to act as a bidentate N,O-donor ligand. orgsyn.org The formation of a five-membered chelate ring with a metal center through the amine nitrogen and the ether oxygen leads to thermodynamically stable complexes (the "chelate effect"). orgsyn.org The general synthesis involves the reaction of 2-methoxyethylamine with a suitable aldehyde (e.g., salicylaldehyde (B1680747) or a derivative) in a solvent like ethanol, often with gentle heating, to yield the corresponding Schiff base ligand. sigmaaldrich.comscientificlabs.ie These ligands are then reacted with metal salts (e.g., Cu(II), Ni(II), Co(II)) to form the final metal complexes. sigmaaldrich.comscientificlabs.ie
Table 1: Examples of Schiff Base Precursors and Reaction Conditions
| Amine Reactant | Carbonyl Reactant | Metal Ion for Complexation | Typical Solvent | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Methoxybenzaldehyde | Co(II), Ni(II) | Methanol | sigmaaldrich.com |
| 2,6-Diaminopyridine | 2-Pyridinecarboxaldehyde | Cu(II), Ni(II), Co(II), La(III), Sm(III) | Ethanol | nih.gov |
| 1,2-Ethylenediamine | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | Cu(II) | Not Specified | researchgate.net |
Thiosemicarbazones are a class of compounds formed from the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govnih.gov These molecules are of significant interest due to their wide range of biological activities and their ability to act as versatile ligands for metal ions. nih.gov
The synthesis of a thiosemicarbazone derivative using 2-methoxyethylamine is a multi-step process. It first requires the preparation of an N4-substituted thiosemicarbazide. This intermediate can be synthesized by reacting 2-methoxyethylamine with an isothiocyanate, followed by reaction with hydrazine (B178648) hydrate. slideshare.netthieme-connect.com Alternatively, a transamination reaction can be employed where an existing thiosemicarbazone with a leaving group is reacted with 2-methoxyethylamine. louisville.edu
Once the 4-(2-methoxyethyl)thiosemicarbazide intermediate is formed, it is then condensed with a selected aldehyde or ketone. nih.govslideshare.net This final step forms the thiosemicarbazone, which incorporates the 2-methoxyethylamine moiety at the N4 position of the thiosemicarbazide backbone. The reaction is typically carried out in a solvent like methanol or ethanol, sometimes with an acid catalyst, and can be accelerated using microwave irradiation. mdpi.comslideshare.net
Table 2: General Synthetic Pathway for Thiosemicarbazone Derivatives
| Step | Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 1 | Primary Amine (e.g., 2-Methoxyethylamine) | Isothiocyanate + Hydrazine | N4-Substituted Thiosemicarbazide | Toluene or other organic solvent, room temperature | slideshare.net |
Participation in Mitsunobu Reactions and Ether Linkage Formations
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and amines, with clean inversion of stereochemistry. nih.govthieme-connect.com The reaction is a dehydrative redox process that utilizes a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov
In this reaction, the alcohol is activated by forming an alkoxyphosphonium salt. A suitable acidic nucleophile then displaces the activated hydroxyl group in an SN2 reaction. thieme-connect.comresearchgate.net 2-Methoxyethylamine, as a primary amine, can act as the nitrogen nucleophile. However, for the reaction to proceed efficiently, the amine's pKa should be low enough to allow for protonation of the betaine (B1666868) intermediate formed from DEAD and PPh3. thieme-connect.com More commonly, less basic nitrogen nucleophiles like phthalimide or sulfonamides are used, followed by a deprotection step to release the amine. nih.gov
Nevertheless, 2-methoxyethylamine can be directly employed under certain conditions or in modified Mitsunobu protocols. The reaction would involve the alcohol, PPh3, DEAD, and 2-methoxyethylamine, resulting in the formation of a new C-N bond and yielding a secondary amine derivative. This provides a direct route to N-alkylated products with inversion of configuration at the alcohol's stereocenter. thieme-connect.com
Furthermore, if a molecule already contains a 2-methoxyethylamine moiety and also possesses a hydroxyl group elsewhere, an intramolecular Mitsunobu reaction can be employed to form cyclic ethers, demonstrating the compound's utility in constructing heterocyclic systems. nih.gov
Functionalization of Methoxyethylamine Moieties for Ligand Design in Asymmetric Catalysis
The design of chiral ligands is central to the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. nih.gov The effectiveness of a chiral ligand depends on its steric and electronic properties, which can be fine-tuned by modifying its structure. nih.govnih.gov
The 2-methoxyethylamine scaffold is a valuable component in ligand design. The primary amine serves as a key functional handle for incorporating the moiety into larger, more complex ligand frameworks, such as phosphoramidites or salen-type ligands. nih.gov For example, reacting 2-methoxyethylamine with a chiral binaphthol-derived phosphorochloridite would yield a chiral phosphoramidite (B1245037) ligand.
Once incorporated, the methoxyethyl group offers several advantages:
Coordination: The ether oxygen can act as a hemilabile coordinating atom, reversibly binding to the metal center during the catalytic cycle to stabilize key intermediates.
Tuning: The methoxy (B1213986) group itself can be further functionalized. For instance, demethylation followed by reaction with different alkyl halides would allow for systematic variation of the ether substituent's steric bulk, thereby tuning the ligand's properties to optimize enantioselectivity for a specific reaction. nih.gov
Solubility: The polar ether group can enhance the solubility of the resulting metal complex in different organic solvents.
By strategically modifying the 2-methoxyethylamine unit within a ligand, chemists can systematically alter the catalyst's environment to achieve higher yields and enantioselectivities in asymmetric transformations. nih.gov
Application in Solid-Phase Organic Synthesis Methodologies for Chemical Probes
Solid-phase organic synthesis (SPOS) is a technique where molecules are built step-by-step on an insoluble polymer support or resin. researchgate.net This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, and is ideal for the automated synthesis of large libraries of compounds, such as chemical probes for drug discovery. nih.govresearchgate.net
2-Methoxyethylamine is a valuable building block in this field. Its primary amine group provides a reactive handle for covalent attachment to a solid support. nih.gov For example, it can be coupled to a resin that has been functionalized with a suitable linker, such as a carboxylic acid (forming an amide bond) or a chlorotrityl group. nih.govnih.gov
Once anchored to the solid phase, the immobilized 2-methoxyethylamine can be further elaborated. One notable application is its use to introduce side chains onto a peptoid backbone via nucleophilic displacement. orgsyn.org In this approach, a bromoacetylated resin is treated with 2-methoxyethylamine, which displaces the bromide to form a new C-N bond, incorporating the methoxyethyl side chain into the peptoid structure. Subsequent steps can then be performed to extend the molecular probe. The ether oxygen of the immobilized moiety can also influence the properties of the final compound library, for example by providing a potential hydrogen bond acceptor site. orgsyn.org This approach allows for the rapid and efficient generation of diverse chemical libraries for high-throughput screening. nih.gov
Catalytic Applications and Mechanistic Insights
The unique structural features of 2-methoxyethylamine, possessing both a primary amine and an ether oxygen, allow it to function as a versatile building block in catalysis. While direct catalytic applications of this compound are not extensively documented, its role as a precursor for catalytically active species is of significant interest.
2-Methoxyethylamine serves as a valuable precursor in the synthesis of Schiff base ligands. These ligands, upon complexation with transition metals, form catalysts for a variety of organic transformations. The primary amine of 2-methoxyethylamine readily undergoes condensation with aldehydes and ketones to form imine-containing ligands. The ether oxygen can also participate in coordination, rendering the resulting ligands bidentate or even polydentate in more complex structures.
Schiff base ligands derived from 2-methoxyethylamine form stable complexes with transition metals such as ruthenium(II), copper(II), nickel(II), and zinc(II). These complexes have demonstrated catalytic activity in several reactions. For instance, ruthenium(II) complexes with imine-based PNX (X = O, N, S) ligands, which can be synthesized from precursors like 2-methoxyethylamine, have been investigated for their catalytic efficacy. cardiff.ac.uk
The synthesis of these ligands often involves the reaction of 2-methoxyethylamine with a suitable carbonyl compound. While the free base is typically used, it is plausible that this compound could serve as a stable, solid precursor, from which the free amine is generated in situ by the addition of a base.
A notable application is in the synthesis of ruthenium complexes for various catalytic processes, including dehydrogenation and transfer hydrogenation. arabjchem.org For example, ruthenium complexes with ligands derived from 2-methoxyethylamine have been utilized in the amination of alcohols. arabjchem.org In one study, 2-methoxyethanol (B45455) was converted to 2-methoxyethylamine with high selectivity using a ruthenium catalyst, highlighting the role of such complexes in C-N bond formation. arabjchem.org
Furthermore, magnesium amide complexes have been synthesized using 2-methoxyethylamine. The reaction of a β-diketiminato magnesium alkyl complex with 2-methoxyethylamine yields the corresponding magnesium amide complex, which serves as a model for hydroamination catalysis. acs.org
Below is a table summarizing the types of metal complexes formed with ligands derived from 2-methoxyethylamine and their applications.
| Metal | Ligand Type | Application | Reference |
| Ruthenium(II) | Imine-based PNX | Dehydrogenation, Transfer Hydrogenation, Amination of Alcohols | cardiff.ac.ukarabjchem.org |
| Copper(II) | Schiff Base | Redox Chemistry | |
| Nickel(II) | Schiff Base | Catalysis | |
| Zinc(II) | Schiff Base | Catalysis | |
| Magnesium | β-diketiminato Amide | Hydroamination Catalysis Model | acs.org |
A study on the direct amide formation between carboxylic acids and amines, including 2-methoxyethylamine, under microwave irradiation revealed the importance of the reaction conditions and the nature of the substrates. dur.ac.uk The formation of a salt between bromoacetic acid and 2-methoxyethylamine was observed via ¹H NMR spectroscopy, indicating complete salt formation. dur.ac.uk This ammonium salt intermediate is crucial for the subsequent dehydration to the amide. The proposed mechanism suggests that a neutral intermediate, formed via hydrogen bonding, is also a possibility, especially in non-polar solvents. dur.ac.uk
In a different approach, the oxidative amidation of aldehydes can be achieved, where 2-methoxyethylamine acts as the amine nucleophile. nih.gov For example, the reaction of 4-methylbenzaldehyde (B123495) with 2-methoxyethylamine in the presence of an oxidizing system leads to the formation of N-(2-methoxyethyl)-4-methylbenzamide. nih.gov
The aminolysis of N-aroyl β-lactams with 2-methoxyethylamine has also been studied, with the reaction proceeding through a concerted mechanism involving synchronous bond formation and fission. hud.ac.uk
Furthermore, the oxidative deamination of 2-methoxyethylamine to 2-methoxyacetate has been demonstrated using a ruthenium pincer complex, with water acting as the oxidant and liberating hydrogen gas. acs.orgacs.org This reaction proceeds via a hemiaminal intermediate. arabjchem.org
The following table outlines the reactants and products in mechanistic studies of amide synthesis involving 2-methoxyethylamine.
| Reactant 1 | Reactant 2 | Product | Mechanistic Aspect | Reference |
| Bromoacetic acid | 2-Methoxyethylamine | N-(2-methoxyethyl)-2-bromoacetamide | Ammonium salt formation | dur.ac.uk |
| 4-Methylbenzaldehyde | 2-Methoxyethylamine | N-(2-methoxyethyl)-4-methylbenzamide | Oxidative amidation | nih.gov |
| N-Aroyl β-lactam | 2-Methoxyethylamine | Amide | Concerted aminolysis | hud.ac.uk |
| 2-Methoxyethylamine | Water (oxidant) | 2-Methoxyacetate | Oxidative deamination | acs.orgacs.org |
While 2-methoxyethylamine itself is not chiral, it can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. The introduction of chirality can be achieved by reacting 2-methoxyethylamine with a chiral aldehyde or ketone, or by incorporating it into a larger chiral framework.
There is limited specific information available in the provided search results regarding the direct influence of 2-methoxyethylamine derivatives on enantioselectivity in chiral synthesis. However, the synthesis of chiral ligands from simple amines is a well-established strategy in asymmetric catalysis. For example, chiral imines can be formed from enantiomerically pure amines, and their subsequent alkylation can lead to the formation of new stereocenters with high diastereoselectivity. iranchembook.ir
The development of chiral catalysts is crucial for the enantioselective synthesis of biologically interesting compounds. researchgate.net Although direct examples involving 2-methoxyethylamine derivatives are not detailed in the search results, the principles of ligand design suggest that chiral ligands incorporating the 2-methoxyethyl moiety could be synthesized and utilized in various enantioselective transformations.
Structural Elucidation and Advanced Characterization Techniques
Single-Crystal X-ray Diffraction Studies of 2-Methoxyethylamine (B85606) Derivatives and Complexes
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline materials. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org This technique has been instrumental in characterizing the structures of various amine hydroiodides and related complexes, providing fundamental insights into their molecular geometry and solid-state packing. rsc.orguio.no The preparation of high-quality single crystals is a critical first step, often involving techniques like slow evaporation from a suitable solvent. mdpi.com
| Interaction Type | Contributing Percentage (Example from a related pyran derivative) | Key Features |
| H⋯O/O⋯H | 29.7% | Characterized by sharp spikes in the fingerprint plot of Hirshfeld surface analysis. nih.gov |
| H⋯H | 28.7% | A significant contributor to the overall crystal packing. nih.gov |
| H⋯C/C⋯H | 16.0% | Represents weaker, yet collectively important, interactions. nih.gov |
| H⋯N/N⋯H | 12.9% | Crucial for the formation of specific hydrogen-bonded motifs. nih.gov |
This table presents example data from a related heterocyclic derivative to illustrate the typical contributions of different intermolecular interactions to crystal packing as determined by Hirshfeld surface analysis.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism in amine salts, such as derivatives of 2-((2,6-dichlorophenyl)amino)benzoic acid, has revealed the existence of multiple forms, including polymorphs and cocrystal salts. rsc.orgresearchgate.net The formation of different polymorphs can be influenced by factors like the solvent used for crystallization and the conformational flexibility of the molecule. rsc.org Isomorphism, where different compounds crystallize in the same structure, has also been observed between related amine salt systems. rsc.org The characterization of these different solid forms relies heavily on techniques like single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and infrared spectroscopy. rsc.orgresearchgate.net
The arrangement of molecules in the solid state can significantly influence their chemical reactivity. Understanding the relationship between crystal structure and reactivity is crucial for designing new materials with desired properties. While specific studies correlating the solid-state structure of 2-Methoxyethylamine Hydroiodide with its reactivity are not extensively detailed in the provided search results, the principles can be inferred from related compounds. For instance, the accessibility of reactive functional groups within the crystal lattice can determine the outcome of a solid-state reaction. The study of hypervalent iodine reagents containing amino groups has shown that their distorted T-shaped geometry, as determined by X-ray diffraction, is key to their reactivity in amination reactions. researchgate.net The proximity and orientation of molecules in the crystal can facilitate or hinder specific reaction pathways.
Advanced Spectroscopic Analysis for Complex Structural Confirmation and Purity Assessment
While X-ray diffraction provides a detailed picture of the solid-state structure, spectroscopic techniques are indispensable for confirming the molecular structure, assessing purity, and analyzing functional groups, especially for compounds in solution or when single crystals are not available.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. rsc.org The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum reveal the number of different types of protons, their neighboring protons, and their relative abundance. docbrown.infodocbrown.info For 2-Methoxyethylamine, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) (CH₃O-), methylene (B1212753) (-OCH₂-), and aminoethylene (-CH₂N-) protons. chemicalbook.com Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish correlations between different nuclei and provide unambiguous structural assignments for more complex derivatives. beilstein-journals.orgresearchgate.net
Expected ¹H NMR Data for 2-Methoxyethylamine Moiety:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| NH₂ | Variable | Singlet (broad) | Chemical shift and broadening are dependent on solvent and concentration. |
| -OCH₂- | ~3.5 | Triplet | Coupled to the adjacent -CH₂N- protons. |
| -CH₂N- | ~2.8 | Triplet | Coupled to the adjacent -OCH₂- protons. |
| CH₃O- | ~3.3 | Singlet | No adjacent protons to cause splitting. |
This table is a generalized prediction based on typical chemical shifts for similar functional groups and may vary depending on the specific derivative and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pressbooks.pub The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. ucalgary.ca For this compound, the IR spectrum would exhibit characteristic bands for N-H stretching and bending vibrations from the ammonium (B1175870) group, C-O stretching from the ether linkage, and C-H stretching and bending from the alkyl chain. chemicalbook.comdocbrown.info When 2-methoxyethylamine is used in derivatization reactions, such as the formation of amides, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the amine N-H bands and the appearance of the characteristic amide C=O stretching band. sigmaaldrich.comsigmaaldrich.com The use of hydrogen-deuterium (H/D) exchange in conjunction with IR spectroscopy can be a powerful method for identifying and distinguishing between different types of N-H groups, such as those in primary amines and amides. ispc-conference.org
Characteristic IR Absorption Frequencies for 2-Methoxyethylamine and its Derivatives:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amine/Ammonium | N-H stretch | 3200-3600 | Medium-Strong, can be broad |
| Ether | C-O stretch | 1050-1150 | Strong |
| Alkane | C-H stretch | 2850-3000 | Medium-Strong |
| Amide (in a derivative) | C=O stretch | 1630-1680 | Strong |
This table provides a general range for the characteristic IR absorptions of the functional groups present in 2-methoxyethylamine and its potential derivatives. ucalgary.cacore.ac.uk
UV-Visible Spectroscopy in Coordination Chemistry Studies
UV-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the formation and electronic properties of metal complexes involving 2-methoxyethylamine. While this compound itself does not possess significant chromophores in the UV-Vis range, its derivatives, particularly Schiff base ligands formed from its condensation with aldehydes, create complexes with transition metals that are intensely studied using this method. bohrium.comresearchgate.net
In these coordination chemistry studies, 2-methoxyethylamine acts as a versatile bidentate ligand through its primary amine and ether oxygen atoms, facilitating a stable chelate effect. The UV-Vis spectra of the resulting metal complexes, such as those with Copper(II), reveal important information about the electronic transitions within the complex. bohrium.comresearchgate.net Typically, the spectra exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal center. nih.gov
Research on Cu(II) complexes with Schiff base ligands derived from 2-methoxyethylamine and various salicylaldehyde (B1680747) derivatives shows characteristic absorption bands. bohrium.comresearchgate.net These bands are sensitive to the substituents on the aromatic ring and provide insight into the coordination environment of the metal ion. bohrium.com For instance, the electronic spectra of these complexes in solution help confirm the geometry around the central metal atom, which is often a distorted square-planar or tetrahedral configuration.
Interactive Table: UV-Visible Spectral Data for Cu(II) Complexes with Schiff Base Ligands Derived from 2-Methoxyethylamine.
| Complex | Ligand Origin | λmax (nm) | Electronic Transition Assignment | Reference |
|---|---|---|---|---|
| [Cu(L1)2] | 2-methoxyethylamine + salicylaldehyde | ~400, ~650 | LMCT, d-d transitions | bohrium.comresearchgate.net |
| [Cu(L2)2] | 2-methoxyethylamine + 5-bromosalicylaldehyde | ~405, ~660 | LMCT, d-d transitions | bohrium.comresearchgate.net |
Note: The exact λmax values can vary depending on the solvent and specific experimental conditions.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and structural integrity of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For the free base, 2-methoxyethylamine (C₃H₉NO), the calculated exact mass is 75.0684 g/mol . HRMS can verify this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Beyond simple molecular weight confirmation, mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. A study using high-resolution mass spectrometry and mass-analyzed ion kinetic energy (MIKE) spectrometry has investigated the fragmentation of 2-methoxyethylamine. researchgate.net The analysis revealed that the ion at a mass-to-charge ratio (m/z) of 45 is composed of two distinct isobaric ions: the methoxymethyl ion (CH₃OCH₂⁺) and a C₂H₇N⁺ ion. researchgate.net
The fragmentation pathways of these ions provide a characteristic fingerprint for the molecule:
The methoxymethyl ion (CH₃OCH₂⁺) at m/z 45 undergoes further decomposition by losing a neutral methane (B114726) (CH₄) molecule to produce a fragment at m/z 29 (CHO⁺). researchgate.net
The C₂H₇N⁺ ion , also at m/z 45, decomposes into fragments at m/z 30 (CH₄N⁺) and m/z 18 (NH₄⁺). researchgate.net
This detailed fragmentation analysis is crucial for distinguishing 2-methoxyethylamine from its isomers and for identifying it in complex mixtures.
Interactive Table: Characteristic Mass Fragments of 2-Methoxyethylamine.
| m/z (Mass/Charge) | Ion Formula | Identity/Origin | Subsequent Loss | Reference |
|---|---|---|---|---|
| 75 | C₃H₉NO⁺ | Molecular Ion | - | researchgate.net |
| 45 | CH₃OCH₂⁺ | Isobaric Ion 1 (α-cleavage) | CH₄ | researchgate.net |
| 45 | C₂H₇N⁺ | Isobaric Ion 2 | - | researchgate.net |
| 30 | CH₄N⁺ | Fragment from C₂H₇N⁺ | - | researchgate.net |
| 29 | CHO⁺ | Fragment from CH₃OCH₂⁺ | - | researchgate.net |
Advanced Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. It is widely employed to monitor the progress of synthesis reactions and to determine the final purity of the product with high accuracy. iaea.orgrsc.org
For reaction monitoring, HPLC can rapidly separate and quantify the reactants, intermediates, and products in a reaction mixture. This allows chemists to track the consumption of starting materials and the formation of the desired product over time, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.
In the context of purity assessment, reversed-phase HPLC (RP-HPLC) is the most common mode used. rsc.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. iaea.orgrsc.org Because 2-methoxyethylamine lacks a strong UV chromophore, detection can be achieved through derivatization or by using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass identification, offering a powerful tool for purity and impurity profiling. rsc.orgambeed.com Purity levels of 98% or higher are often confirmed using this methodology. rsc.org
Interactive Table: Typical HPLC Parameters for Amine Analysis.
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18 (octadecyl-silica), 5 µm particle size |
| Mobile Phase A | Aqueous Component | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Organic Component | Acetonitrile or Methanol with 0.1% Formic Acid/TFA |
| Elution Mode | Gradient or Isocratic | Gradient elution (e.g., 5% to 95% B over 15-20 minutes) |
| Flow Rate | Speed of mobile phase | 0.5 - 1.0 mL/min |
| Detection | Method of analysis | UV (if derivatized), ELSD, CAD, or Mass Spectrometry (MS) |
| Injection Volume | Amount of sample | 5 - 20 µL |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a versatile tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For 2-Methoxyethylamine (B85606) Hydroiodide, DFT studies would be instrumental in understanding its fundamental electronic characteristics. DFT calculations have been successfully applied to study various alkylammonium halides and related perovskite materials, providing valuable insights into their structural and electronic properties researchgate.netarxiv.orgnih.govrsc.org.
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as geometric optimization. For 2-Methoxyethylamine Hydroiodide, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the 2-methoxyethylammonium cation and its interaction with the iodide anion.
Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are typically compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. For this compound, this analysis would help in assigning the observed spectral peaks to specific vibrational motions within the molecule, such as the stretching and bending of C-H, N-H, C-O, and C-N bonds.
A hypothetical table of selected calculated vibrational frequencies for the 2-methoxyethylammonium cation is presented below. These values are illustrative and would be obtained from a DFT calculation.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| N-H Stretch | Ammonium (B1175870) | 3200-3400 |
| C-H Stretch | Alkyl | 2850-3000 |
| C-O-C Stretch | Ether | 1050-1150 |
| C-N Stretch | Amine | 1000-1250 |
This table is for illustrative purposes only and does not represent experimentally verified data.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. rsc.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For the 2-methoxyethylammonium cation, an MEP map would likely show a positive potential around the ammonium group (-NH3+), indicating its susceptibility to attack by nucleophiles. The regions around the oxygen and nitrogen atoms would exhibit negative potential due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The iodide anion would, of course, be a region of strong negative potential. Understanding the MEP is crucial for predicting how this compound will interact with other molecules, including solvents and reactants. researchgate.netrsc.org
The 2-methoxyethylammonium cation possesses several rotatable single bonds, leading to the possibility of multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements (rotamers). lumenlearning.com By calculating the relative energies of various conformers, the most stable conformation(s) can be identified. For the 2-methoxyethylammonium cation, key rotations would be around the C-C and C-O bonds. This analysis would reveal whether certain conformations are preferred due to factors like intramolecular hydrogen bonding or steric hindrance.
Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Growth
Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a system of molecules. aps.orgiyte.edu.tr For this compound, MD simulations would be invaluable for studying the intermolecular interactions between the 2-methoxyethylammonium cations and iodide anions, as well as their interactions with solvent molecules.
These simulations can model the process of crystal growth from a solution or melt, providing insights into how the individual ions arrange themselves to form a crystal lattice. aps.orgyoutube.com By analyzing the trajectories of the ions, one can understand the formation of defects and the morphology of the resulting crystals. MD simulations can also be used to predict various macroscopic properties, such as density, viscosity, and diffusion coefficients.
Quantum Chemical Analysis of Reaction Pathways and Transition States
Quantum chemical methods can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and transition states.
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with hydroiodic acid. While this is a straightforward acid-base reaction, quantum chemical calculations could be used to model the energetic profile of this process. This would involve calculating the energies of the reactants (2-methoxyethylamine and HI), the transition state, and the final product (this compound ion pair).
Nucleophilic Attack Site Prediction and Reactivity Descriptors
A key aspect of this analysis involves the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is particularly significant for predicting nucleophilic attacks, as it represents the region where the molecule is most likely to accept electrons. For the 2-methoxyethylammonium cation (CH₃OCH₂CH₂NH₃⁺), the LUMO is expected to be distributed across the electropositive centers, particularly the hydrogen atoms of the ammonium group and, to a lesser extent, the adjacent carbon atoms. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
Another critical tool is the calculation of the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas and are the most probable sites for a nucleophilic attack. For the 2-methoxyethylammonium cation, the most intensely positive regions are anticipated to be around the ammonium hydrogens, making them primary targets for nucleophiles.
To provide a more quantitative measure of reactivity, various reactivity descriptors can be calculated. These descriptors are derived from the changes in energy as electrons are added to or removed from the molecule.
Key Reactivity Descriptors:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. A higher value indicates greater stability. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. A higher value suggests a greater propensity to accept electrons. |
| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A larger energy gap between HOMO and LUMO results in greater hardness. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of global hardness. Soft molecules are generally more reactive. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic nature of a molecule. |
This table is based on general principles of chemical reactivity theory and is presented for illustrative purposes.
Furthermore, Fukui functions (ƒ+(r), ƒ-(r), ƒ0(r)) offer a more localized perspective on reactivity. The Fukui function ƒ+(r) is particularly relevant for predicting nucleophilic attack, as it identifies the sites within the molecule that are most reactive towards an electron-donating species. For the 2-methoxyethylammonium cation, the Fukui function would likely show the highest values on the hydrogen atoms of the ammonium group.
Structure-Property Relationships Derived from Computational Data
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net While specific QSPR models for this compound are not extensively documented in the public domain, computational data can be used to predict various properties based on its molecular structure.
The structure of the 2-methoxyethylammonium cation, with its combination of a flexible alkyl chain, an ether linkage, and an ammonium headgroup, suggests that its properties will be influenced by a balance of steric, electronic, and intermolecular forces. Computational methods can quantify these features through the calculation of molecular descriptors.
Examples of Computationally Derived Descriptors and Their Potential Property Correlations:
| Descriptor Category | Specific Descriptors (Examples) | Potential Correlated Properties |
| Topological Descriptors | Wiener index, Balaban index, Kier & Hall connectivity indices | Boiling point, viscosity, surface tension |
| Geometrical Descriptors | Molecular surface area, molecular volume, ovality | Solubility, crystal lattice energy |
| Quantum-Chemical Descriptors | Dipole moment, polarizability, HOMO/LUMO energies | Refractive index, dielectric constant, reactivity |
This table illustrates the general approach of QSPR studies. The specific correlations for this compound would require dedicated experimental and computational investigation.
For instance, the calculated dipole moment and polarizability of the 2-methoxyethylammonium cation would be expected to correlate with its interaction with polar solvents and its contribution to the refractive index of solutions. The molecular surface area and volume are fundamental descriptors that often show a strong relationship with properties like boiling point and solubility in different media.
By generating a set of such descriptors for a series of related alkylammonium halides, it would be possible to construct a QSPR model. Such a model could then be used to predict the properties of new, related compounds without the need for experimental synthesis and measurement, thereby accelerating materials discovery and design. The accuracy of these predictive models hinges on the quality of the computational methods and the diversity of the chemical structures included in the training set. nih.gov
Advanced Applications in Materials Science and Chemical Innovation
Precursor Role in Advanced Polymer Synthesis and Cross-linking
While specific documentation on 2-methoxyethylamine (B85606) hydroiodide as a direct precursor in broad polymer synthesis is limited, the iodide component is well-established in mediating various polymerization reactions. Iodine-mediated reversible-deactivation radical polymerization (RDRP) is recognized as a powerful method for creating well-defined polymers with controlled compositions and architectures rsc.org.
Another significant technique is Iodine Transfer Polymerization (ITP), one of the earliest methods for controlled radical polymerization. ITP utilizes iodine-containing compounds to mediate the reaction, offering advantages such as being metal-free and producing colorless final products tudelft.nl. Molecular iodine also serves as an initiator for several types of polymerization, including cationic, radical, and ring-opening polymerizations tandfonline.com. Novel polymerization methods using iodine as an oxidant have been developed for producing amorphous porous organic polymers (POPs) acs.orgnih.gov.
Table 1: Role of Iodine/Iodide in Polymerization Techniques
| Polymerization Technique | Role of Iodine/Iodide | Key Features |
|---|---|---|
| Reversible-Deactivation Radical Polymerization (RDRP) | Mediator | Synthesizes well-defined polymers with programmable compositions rsc.org. |
| Iodine Transfer Polymerization (ITP) | Control Agent | Metal-free process, results in colorless products tudelft.nl. |
| Cationic/Radical/Ring-Opening Polymerization | Initiator | Initiates polymerization of various monomers tandfonline.com. |
Integration into Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are porous materials with high potential for gas storage and separation. The iodide ion is of particular interest in MOF research, primarily for its capture and storage, which is relevant for managing radioactive iodine from nuclear activities nih.govrsc.org. The interaction between iodine and the MOF structure can be quite strong, sometimes involving charge-transfer binding carnegiescience.edu.
Development of Novel Chemical Probes and Reagents for Research
The iodide ion is a component of several types of chemical probes and reagents. For instance, propidium (B1200493) iodide is a fluorescent probe that binds to DNA and is used to stain cell nuclei for analysis by fluorescence microscopy and flow cytometry caymanchem.com. It is particularly useful for identifying non-viable cells in a population.
A technique known as "iodide-tagging" negative ion photoelectron spectroscopy (NIPES) uses iodide as a "messenger" to investigate the electronic structure and binding sites of biological molecules acs.orgnih.gov. This method has been used to study the interactions within a glycine-iodide complex, demonstrating its utility as a sensitive probe for specific binding interactions acs.orgnih.gov. Furthermore, iodine-containing probes have been developed for molecular detection in secondary ion mass spectrometry (SIMS), expanding the toolkit for this analytical technique rsc.org. The development of high-quality chemical probes is crucial for understanding the function of human proteins nih.gov.
Table 2: Examples of Iodide-Containing Chemical Probes
| Probe Name/Technique | Application | Mechanism/Principle |
|---|---|---|
| Propidium Iodide | Cell viability staining, nuclei counterstain | Fluorescently intercalates with DNA in cells with compromised membranes caymanchem.com. |
| "Iodide-Tagging" NIPES | Probing molecular binding sites | Iodide acts as a messenger to interpret electronic and structural information acs.orgnih.gov. |
Chemical Modification of Polymeric Substrates
Iodine and its compounds are used for the chemical modification of existing polymers to impart new properties. For example, iodine isocyanate has been added to polyisoprene, and the resulting derivatives have shown altered thermal stability tandfonline.com. The iodination of tyrosine units in the backbone of tyrosine-derived polycarbonates is a method to make these polymers radio-opaque for use in biomedical implants nih.gov. However, this study also found that the incorporation of iodine increased protein adsorption, counteracting the anti-adhesive effects of polyethylene (B3416737) glycol (PEG) that was also part of the polymer structure nih.gov.
A facile method for synthesizing iodine-functionalized hypercrosslinked polymers has also been reported. These materials have potential applications as recyclable heterogeneous catalysts rsc.orgrsc.org.
Role in Supramolecular Assembly and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions weizmann.ac.ilyoutube.com. The iodide anion can play a crucial role in the formation of such assemblies. For example, Lewis acid-base interactions between anions like iodide and iodine-containing neutral molecules have been utilized to create multicomponent molecular conductors with unique supramolecular structures acs.org.
The classic blue-black color of the starch-iodine test is a well-known example of a supramolecular complex. It is now generally accepted that the formation of this color requires iodide ions, which, in combination with molecular iodine, form poly-iodine anion chains inside the helical structure of amylose (B160209) (a component of starch) mdpi.com. Hypervalent iodine macrocycles are another class of molecules where secondary bonding interactions involving iodine can drive the formation of higher-order supramolecular assemblies beilstein-journals.orgrsc.orgnih.gov.
Future Research Directions and Emerging Methodologies
Exploration of Green Chemistry Routes for 2-Methoxyethylamine (B85606) Hydroiodide Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. Traditional synthesis routes for amines and their salts often involve hazardous reagents and generate significant waste. For instance, older methods for preparing the precursor, 2-methoxyethylamine, have included the use of phthalimide (B116566), which is not atom-economical and produces substantial waste. google.com A greener approach involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether. google.com
Below is a comparative table illustrating the advantages of a potential green synthesis route over a more traditional approach for the precursor amine.
| Metric | Traditional Method (e.g., Phthalimide Synthesis) | Proposed Green Catalytic Route |
| Atom Economy | Low | High |
| Solvent Usage | High (often chlorinated solvents) | Minimal or green solvents (e.g., water, ethanol) |
| Catalyst | Stoichiometric reagents | Recyclable heterogeneous or homogeneous catalyst |
| Waste Generation | High (phthalic acid derivatives) | Low |
| Energy Consumption | Often requires high temperatures | Milder reaction conditions |
Development of New Catalytic Cycles Involving the Compound
While 2-Methoxyethylamine Hydroiodide is primarily an amine salt, its components could be involved in various catalytic cycles. The iodide anion, for example, is a known nucleophile and can participate in catalytic reactions. Research could explore the use of this compound as a co-catalyst or precursor in reactions where iodide plays a key role.
Furthermore, the 2-methoxyethylamine moiety is a valuable building block in pharmaceutical and agrochemical synthesis. nbinno.comnbinno.com Developing new catalytic methods for the incorporation of this fragment into larger molecules is a promising research direction. This could involve transition-metal-catalyzed cross-coupling reactions where 2-methoxyethylamine acts as a nucleophile.
The following table shows hypothetical data on the effect of different catalysts on a model C-N cross-coupling reaction to produce a derivative of 2-methoxyethylamine.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | XPhos | Toluene | 100 | 85 |
| CuI | Phenanthroline | DMF | 110 | 78 |
| NiCl2(dppp) | dppp | Acetonitrile (B52724) | 80 | 65 |
| Fe(acac)3 | None | THF | 70 | 45 |
Mechanistic Investigations of Complex Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. The formation of this compound from 2-methoxyethylamine and hydroiodic acid is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the proton of the hydroiodic acid, forming an ammonium (B1175870) cation and an iodide anion.
Future mechanistic studies could focus on more complex transformations where this compound is a reactant or product. For instance, in the catalytic cycles mentioned previously, detailed kinetic and computational studies could elucidate the precise role of the methoxyethylammonium cation and the iodide anion in the reaction mechanism. Isotopic labeling studies could also provide valuable insights into bond-forming and bond-breaking steps.
The table below lists the pKa values of relevant species, which govern the thermodynamics of the salt formation.
| Compound | Functional Group | pKa |
| 2-Methoxyethylamine | Ammonium (conjugate acid) | ~10 |
| Hydroiodic Acid | Acid | ~-10 |
Application in High-Throughput Synthesis and Screening Methodologies
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research for rapidly discovering and optimizing new reactions and materials. cam.ac.ukumich.edu The synthesis of this compound and its derivatives is well-suited for HTE approaches. A high-throughput screening workflow could be designed to rapidly evaluate a wide range of reaction parameters, such as catalysts, solvents, bases (for reactions using the free amine), and temperatures.
For example, a 96-well plate platform could be used to screen different conditions for a reaction involving 2-methoxyethylamine. nih.gov Each well would contain a unique combination of reactants and catalysts, and the outcomes could be rapidly analyzed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). This would allow for the rapid identification of optimal conditions for the synthesis of a library of compounds derived from this compound.
Below is an interactive data table representing a hypothetical high-throughput screening for the synthesis of an amide using 2-methoxyethylamine.
| Well | Coupling Reagent | Base | Solvent | Yield (%) |
| A1 | HATU | DIPEA | DMF | 95 |
| A2 | HBTU | NMM | THF | 88 |
| A3 | EDC | Pyridine | DCM | 75 |
| B1 | HATU | Et3N | DMF | 92 |
| B2 | HBTU | DIPEA | THF | 90 |
| B3 | EDC | NMM | DCM | 78 |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
Real-time, in-situ monitoring of chemical reactions provides a wealth of information that is often missed with traditional offline analysis. mt.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time.
For the synthesis of this compound, an in-situ FTIR probe could monitor the disappearance of the N-H stretching vibrations of the free amine and the appearance of the N-H stretching vibrations of the ammonium salt. Similarly, in-situ NMR could follow the change in the chemical shift of the protons adjacent to the nitrogen atom upon protonation. This data allows for precise determination of reaction kinetics and endpoints, facilitating process optimization and ensuring reaction safety.
The following table lists characteristic spectroscopic signals that could be used for in-situ monitoring of the formation of this compound.
| Spectroscopic Technique | Functional Group | Characteristic Signal |
| FTIR | Amine (N-H stretch) | ~3300-3400 cm⁻¹ (disappears) |
| FTIR | Ammonium (N-H stretch) | ~2800-3200 cm⁻¹ (appears) |
| ¹H NMR | -CH₂-N (in amine) | ~2.8 ppm (shifts downfield) |
| ¹H NMR | -CH₂-NH₃⁺ (in salt) | ~3.2 ppm (appears) |
Q & A
Q. What are the established protocols for synthesizing 2-Methoxyethylamine Hydroiodide, and what purity benchmarks are recommended for research use?
- Methodological Answer : The synthesis typically involves reacting 2-methoxyethylamine with hydroiodic acid (HI) under controlled conditions. A solvent-free approach, as demonstrated with triethylamine hydroiodide in oxazolidinone synthesis, can be adapted by substituting triethylamine with 2-methoxyethylamine . Purification via recrystallization or column chromatography is recommended, with purity benchmarks (e.g., ≥95%) verified by NMR, FT-IR, and elemental analysis. Hydriodic acid (HI) is a critical reagent, and its stoichiometric ratio must be optimized to avoid byproducts .
Q. How should researchers safely handle and store this compound to prevent decomposition and ensure lab safety?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to mitigate hygroscopicity and iodine release. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, referencing GHS guidelines for similar hydroiodides (H319, H302) . Work in a fume hood to prevent inhalation of vapors. Decomposition products may include iodine gas, necessitating regular stability checks via TGA or DSC .
Advanced Research Questions
Q. What role does this compound play in the synthesis of heterocyclic compounds, and how can reaction conditions be optimized for maximum yield?
- Methodological Answer : As a bifunctional catalyst, the hydroiodide’s iodide ion acts as a nucleophile, while the protonated amine facilitates hydrogen bonding with substrates. For example, in epoxide-isocyanate coupling, optimize temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) . Monitor reaction progress via HPLC-MS, and adjust pH to stabilize intermediates. Yield improvements (≥90%) are achievable by pre-drying reagents and using anhydrous HI .
Q. How can conflicting data regarding the stability of this compound under varying humidity and temperature conditions be resolved through experimental design?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months, with periodic FT-IR and XRD analyses to detect structural changes . Compare degradation kinetics with analogous hydroiodides (e.g., dabcoHI hydrate) to identify humidity-sensitive functional groups. Use Karl Fischer titration to correlate moisture uptake with decomposition rates .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound in interdisciplinary research?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for dabcoHI hydrate .
- NMR Spectroscopy : Confirm protonation state and methoxy group integrity via H (δ 3.3–3.5 ppm for OCH) and C NMR .
- Mass Spectrometry : Validate molecular weight (MW: 217.04 g/mol) via ESI-MS in positive ion mode.
- Elemental Analysis : Match experimental C/H/N/I percentages to theoretical values (±0.3% tolerance) .
Application-Focused Questions
Q. How can this compound be utilized in the development of perovskite solar cells, and what are its mechanistic contributions?
- Methodological Answer : As a dopant in perovskite precursors (e.g., MAPbI), it enhances crystallinity and reduces defect density. The methoxy group improves solubility in polar solvents (e.g., DMF), while the iodide ion compensates for PbI vacancies. Optimize doping concentration (0.1–1.0 mol%) via UV-Vis and PL spectroscopy to balance conductivity and stability .
Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O.
- Additive Stabilizers : Introduce iodine scavengers (e.g., CuI) or ionic liquids to trap volatile I.
- Sealed Reactors : Perform reactions in autoclaves at controlled pressures to suppress sublimation .
Contradiction Resolution
Q. How can discrepancies in reported toxicity profiles of hydroiodide salts be addressed in risk assessments for this compound?
- Methodological Answer : Cross-reference GHS classifications (e.g., H302, H319) with acute toxicity data from analogous compounds (e.g., LD for dabcoHI hydrate) . Conduct in vitro assays (e.g., MTT on HEK293 cells) to quantify cytotoxicity. Compare results with SDS guidelines for conflicting advice on PPE requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
